molecular formula C8H8N2O2S B1398824 Ethyl imidazo[2,1-b]thiazole-5-carboxylate CAS No. 349480-83-7

Ethyl imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B1398824
CAS No.: 349480-83-7
M. Wt: 196.23 g/mol
InChI Key: YVUGUFMTQJLGPE-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes both imidazole and thiazole rings. The presence of these rings imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.

Mechanism of Action

Target of Action

Ethyl imidazo[2,1-b]thiazole-5-carboxylate primarily targets QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This compound has shown potent activity in vitro against Mycobacterium tuberculosis (Mtb) H37Ra .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function. This interaction disrupts the electron transport chain, which is crucial for the survival and proliferation of the bacteria . The exact binding pattern and stability of the protein-ligand complex are understood through molecular docking and dynamics studies .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, disrupting the energy production in the bacteria. This leads to the cessation of bacterial growth and eventually results in the death of the bacteria

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds . These predictions provide insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability and potential as a drug.

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis (Mtb) H37Ra . This is achieved by disrupting the electron transport chain, which is essential for the bacteria’s energy production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been carried out in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as temperature and the presence of certain catalysts

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[2,1-b]thiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme pantothenate synthetase, which is involved in the biosynthesis of coenzyme A. Molecular docking studies have shown that this compound binds to the active site of pantothenate synthetase, inhibiting its activity . This inhibition can disrupt the metabolic pathways that rely on coenzyme A, leading to potential therapeutic effects against certain pathogens.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits potent anti-proliferative activity by inducing apoptosis and cell cycle arrest . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival. Additionally, this compound can modulate gene expression, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the enzyme QcrB, a component of the mycobacterial cytochrome bcc-aa3 super complex, which is essential for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the energy production in the bacteria, leading to its death. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose above which the toxic effects become significant, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, its distribution within cells can be influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with α-bromoesters under basic conditions. One common method includes the use of ethyl 2-bromoacetate as a starting material, which reacts with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. This method allows for precise control over reaction conditions, reducing the formation of byproducts and improving overall scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: α-Bromoesters, potassium carbonate.

Major Products: The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl imidazo[2,1-b]thiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl imidazo[2,1-b]thiazole-5-carboxylate stands out due to its fused bicyclic structure, which combines the properties of both imidazole and thiazole rings. This unique arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-9-8-10(6)3-4-13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGUFMTQJLGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726417
Record name Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349480-83-7
Record name Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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